molecular formula C16H16BrNO2 B4839014 N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide

N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide

Cat. No. B4839014
M. Wt: 334.21 g/mol
InChI Key: IEZIIKTZXBXPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide, also known as BPP, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as arylpropionamide derivatives, and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide acts as an inhibitor of FAAH and TRPV1, which leads to an increase in the levels of endocannabinoids and a decrease in pain perception, respectively. N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has also been shown to have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of FAAH and TRPV1, the increase in endocannabinoid levels, the decrease in pain perception, and the anti-inflammatory and antioxidant effects mentioned above. N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide in lab experiments is its specificity for FAAH and TRPV1, which allows researchers to study the function of these proteins without affecting other biological processes. However, one limitation of using N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.

Future Directions

There are several future directions for research on N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide. One area of interest is the development of more potent and selective inhibitors of FAAH and TRPV1, which could lead to the development of new drugs for the treatment of pain and inflammation. Another area of interest is the study of the neuroprotective effects of N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide in human clinical trials, which could lead to the development of new treatments for neurodegenerative diseases. Finally, the role of N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide in modulating the endocannabinoid system and other biological processes is an area of ongoing research.

Scientific Research Applications

N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. For example, N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has been used to study the function of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide has also been used to study the role of the protein TRPV1, which is involved in pain perception.

properties

IUPAC Name

N-(2-bromophenyl)-2-methyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-16(2,20-12-8-4-3-5-9-12)15(19)18-14-11-7-6-10-13(14)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZIIKTZXBXPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1Br)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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